(3-Ethynylphenyl)methanol
Overview
Description
(3-Ethynylphenyl)methanol is an organic compound with the molecular formula C9H8O. It is a colorless, volatile liquid with a chloroform-like odor. This compound is soluble in organic solvents and insoluble in water. It has a boiling point of 114°C and a melting point of -37°C . The compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that alcohols can interact with various biological molecules, altering their function and potentially leading to various biological effects .
Biochemical Pathways
It’s known that alcohols can interfere with various metabolic pathways, including those involved in the metabolism of other alcohols .
Pharmacokinetics
It’s known that alcohols are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
It’s known that alcohols can have various effects at the molecular and cellular level, including alterations in membrane fluidity and function, interference with signal transduction pathways, and induction of oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Ethynylphenyl)methanol. For instance, pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other chemicals in the environment can influence the metabolism and excretion of this compound .
Biochemical Analysis
Biochemical Properties
It is known that it is soluble in organic solvents , which suggests that it may interact with lipophilic biomolecules
Cellular Effects
Given its solubility in organic solvents , it may have the potential to interact with cell membranes and other lipid structures within the cell
Molecular Mechanism
It is known that it can be used to produce polymers such as polycondensation, polyesters, and dimethylformamide
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 114°C and a melting point of -37°C
Transport and Distribution
Given its solubility in organic solvents , it may be able to pass through biological membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Ethynylphenyl)methanol can be synthesized through several methods. One common method involves the direct chlorination of phenol, followed by further reactions to introduce the ethynyl and methanol groups . Another method involves the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: (3-Ethynylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethynyl and hydroxyl groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce this compound to its corresponding alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
(3-Ethynylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Comparison with Similar Compounds
Phenylmethanol: Similar in structure but lacks the ethynyl group, making it less reactive in certain chemical reactions.
(4-Ethynylphenyl)methanol: Similar structure but with the ethynyl group in the para position, which can lead to different reactivity and applications.
(2-Ethynylphenyl)methanol: Similar structure but with the ethynyl group in the ortho position, affecting its chemical properties and uses.
Uniqueness: (3-Ethynylphenyl)methanol is unique due to the position of the ethynyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for specific applications in synthesis and research that are not possible with other isomers .
Properties
IUPAC Name |
(3-ethynylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6,10H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIJUXAKPUSHFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313408 | |
Record name | 3-Ethynylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-07-0 | |
Record name | 3-Ethynylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10602-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-ethynylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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